molecular formula C8H7NO3 B1329779 2-(Formylamino)benzoic acid CAS No. 3342-77-6

2-(Formylamino)benzoic acid

Cat. No.: B1329779
CAS No.: 3342-77-6
M. Wt: 165.15 g/mol
InChI Key: LLLPDUXGHXIXIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Formylamino)benzoic acid can be synthesized through the Schotten-Baumann reaction, which involves the reaction of formyl chloride with anthranilic acid . This method typically requires basic conditions and an organic solvent such as acetone or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Schotten-Baumann reaction is a common method used in laboratory settings. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

2-(Formylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to amines.

    Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

2-(Formylamino)benzoic acid exerts its effects by interacting with specific molecular targets and pathways. It reduces cholesterol production by inhibiting enzymes involved in cholesterol biosynthesis . Additionally, it inhibits copper-catalyzed oxidation of LDL-C, which is a key factor in the development of atherosclerosis . The exact molecular targets and pathways involved in its therapeutic effects on autoimmune diseases are still under investigation.

Properties

IUPAC Name

2-formamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLPDUXGHXIXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187059
Record name N-Formylanthranilic acid
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Formylanthranilic acid
Source Human Metabolome Database (HMDB)
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CAS No.

3342-77-6
Record name Formylanthranilic acid
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Record name N-Formylanthranilic acid
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Record name 3342-77-6
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Record name N-Formylanthranilic acid
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Record name N-FORMYLANTHRANILIC ACID
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Record name N-FORMYLANTHRANILIC ACID
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Record name Formylanthranilic acid
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URL http://www.hmdb.ca/metabolites/HMDB0004089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A toluene (1100 ml) solution of anthranilic acid (205.5 g) and formic acid (170 ml) was heated under reflux for 4.5 hours. After the solution was allowed to cool, hexane was added to crystals deposited. The crystals were collected by filtration and washed with hexane. The resulting crystals were dried at 110° C. under reduced pressure to obtain N-formyl-anthranilic acid (244.0 g, crude product) as white crystals.
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
205.5 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Aside from Huanglian Jiedu Decoction, is 2-(Formylamino)benzoic acid associated with other biological processes?

A2: Yes, a separate study using UPLC-MS/MS based metabolomics analysis identified this compound playing a potential role in the developmental stage transition of the Orange Dead Leaf Butterfly (Kallima inachus), specifically from larva to pupa and pupa to adult. [] This suggests that the compound might be involved in broader metabolic processes beyond the specific context of Huanglian Jiedu Decoction.

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